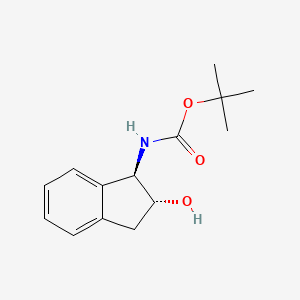

(1R,2R)-N-Boc-1-amino-2-indanol

Beschreibung

Overview of Chiral Amino Alcohols as Indispensable Building Blocks in Organic Synthesis

Chiral amino alcohols are fundamental components in the synthesis of a wide array of organic compounds. acs.orgnih.gov Their bifunctional nature, possessing both an amino and a hydroxyl group, allows them to serve as versatile synthons and chiral auxiliaries. These functional groups provide handles for further chemical transformations and can coordinate to metal centers, making them crucial in the development of chiral catalysts for asymmetric reactions. nih.gov The synthesis of chiral β-amino alcohols, for instance, is a key focus area due to their prevalence in pharmaceuticals and agrochemicals. westlake.edu.cn

The demand for efficient methods to produce enantiomerically pure amino alcohols has led to the development of numerous synthetic strategies, including enzymatic resolutions and asymmetric catalysis. nih.govnih.gov These methods aim to overcome the challenges associated with controlling stereochemistry at adjacent carbon atoms. westlake.edu.cn The versatility of chiral amino alcohols is further highlighted by their use in the preparation of chiral stationary phases for the separation of enantiomers in chromatography. nih.gov

Structural Features and Stereochemical Importance of the Indanol Core in Chiral Chemistry

The indanol core of (1R,2R)-1-amino-2-indanol imparts specific structural and stereochemical properties that are highly advantageous in chiral applications. The fusion of a benzene (B151609) ring to a five-membered ring creates a rigid framework that restricts conformational flexibility. nih.gov

The conformational rigidity of the indanol scaffold is a key factor in its success as a chiral auxiliary and ligand. nih.gov This rigidity helps to create a well-defined and predictable three-dimensional environment around a reactive center, which is crucial for achieving high levels of stereoselectivity in chemical reactions. nih.govnih.gov The molecule possesses two stereogenic centers at the C1 and C2 positions of the indane ring, giving rise to different stereoisomers. The trans configuration of (1R,2R)-1-amino-2-indanol, where the amino and hydroxyl groups are on opposite faces of the five-membered ring, is particularly important for its applications in asymmetric synthesis. sigmaaldrich.com This defined spatial arrangement of substituents is critical for effective stereochemical communication. nih.gov

| Property | Description | Reference |

| Scaffold | Indanol | nih.gov |

| Stereogenic Centers | C1 and C2 | sigmaaldrich.com |

| Key Feature | Conformational Rigidity | nih.govnih.gov |

The hydroxyl and amino groups are not merely passive substituents; they play an active role in directing chemical reactions. Both groups can act as hydrogen-bond donors and acceptors, facilitating interactions with substrates and reagents. libretexts.orgkhanacademy.org In metal-catalyzed reactions, these functional groups can coordinate to the metal center, forming a chiral environment that influences the stereochemical outcome of the transformation. nih.gov The ability of the hydroxyl group to participate in hydrogen bonding is a critical factor in the stabilization of transition states in many catalytic cycles. nih.gov Similarly, the amino group can act as a base or a nucleophile, and its protonated form can engage in electrostatic interactions. khanacademy.org

| Functional Group | Roles in Chemical Reactions | Reference |

| Hydroxyl (-OH) | Hydrogen-bond donor/acceptor, Metal coordination | nih.govlibretexts.orgnih.gov |

| Amino (-NH2) | Hydrogen-bond donor/acceptor, Metal coordination, Base, Nucleophile | nih.govkhanacademy.org |

Evolution of (1R,2R)-N-Boc-1-amino-2-indanol within the Landscape of Chiral Aminoindanol (B8576300) Research

The development of this compound represents a significant advancement in the application of the aminoindanol scaffold. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom offers several advantages. The Boc group is a widely used protecting group in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

Protecting the amino group as its Boc-carbamate modulates its reactivity and allows for selective transformations at the hydroxyl group. This has expanded the synthetic utility of the (1R,2R)-1-amino-2-indanol scaffold, enabling its use in more complex synthetic sequences. For example, the Boc-protected derivative can be used as a precursor for the synthesis of more elaborate chiral ligands and catalysts where selective functionalization is required. The evolution from the unprotected amino alcohol to its N-Boc derivative showcases the ongoing refinement of synthetic tools to meet the increasing demands for precision and efficiency in chiral synthesis.

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12-10-7-5-4-6-9(10)8-11(12)16/h4-7,11-12,16H,8H2,1-3H3,(H,15,17)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUONLKDWVQKNB-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1[C@@H](CC2=CC=CC=C12)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592124 | |

| Record name | tert-Butyl [(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766556-66-5 | |

| Record name | tert-Butyl [(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1r,2r N Boc 1 Amino 2 Indanol and Its Stereoisomers

Total Synthesis Approaches to the Indanol Skeleton

The majority of synthetic routes to cis-1-amino-2-indanol and its derivatives commence from an existing indane skeleton. mdpi.comresearchgate.net Key strategies focus on the stereocontrolled introduction of the amino and hydroxyl groups. The main approaches involve the intramolecular formation of a cis-5-membered ring, epimerization at the C1 or C2 positions, or diastereoselective reduction. mdpi.comnih.gov

Strategies Originating from Indane Derivatives

Ritter-Type Reactions for cis-1-Amino-2-indanol Formation

The Ritter reaction, involving the acid-catalyzed addition of a nitrile to a carbocation followed by hydrolysis, is a practical method for synthesizing cis-1-amino-2-indanol from indene (B144670) oxide. nih.govprinceton.eduorganic-chemistry.org

In 1995, Senanayake and coworkers reported that treating indene oxide with sulfuric acid in acetonitrile (B52724) at temperatures ranging from -40°C to room temperature yielded the desired cis-1-amino-2-indanol in 55-60% yield after hydrolysis of the intermediate oxazoline (B21484). nih.gov Mechanistically, the epoxide is opened in the presence of acid to form a carbocation, which is then trapped by acetonitrile to form a nitrilium ion. This intermediate subsequently undergoes hydrolysis to the amide. mdpi.com

An enantioselective version of this process was developed using enantioenriched indene oxide, obtained through Jacobsen epoxidation, to produce enantiopure (1S,2R)-1-amino-2-indanol. nih.govresearchgate.net An enantioenrichment step using L-tartaric acid was employed to achieve an enantiomeric excess of over 99%. nih.gov

| Starting Material | Key Reagents | Product | Yield | Enantiomeric Excess |

| Indene oxide | H₂SO₄, CH₃CN | (±)-cis-1-Amino-2-indanol | 55-60% | N/A |

| (1S,2R)-Indene oxide | Jacobsen epoxidation, H₂SO₄, CH₃CN, L-tartaric acid | (1S,2R)-1-Amino-2-indanol | High | >99% |

This table summarizes the Ritter-type reaction approaches to cis-1-amino-2-indanol.

Intramolecular Amide Cyclization Pathways

Intramolecular amide cyclization is a significant strategy for the synthesis of cis-1-amino-2-indanol. mdpi.com This method involves forming an amide or urethane (B1682113) derivative at the C1 position and a leaving group at the C2 position. A subsequent O-amide cyclization with inversion of configuration at C2 leads to a cis-oxazoline, which is then hydrolyzed to afford the final product. mdpi.com

One approach starts from indene, which is converted to racemic trans-1-azido-2-indanol via epoxidation and subsequent opening with sodium azide (B81097). mdpi.com Enzymatic acylation can then be used to resolve the enantiomers. mdpi.com Another route begins with the baker's yeast reduction of a β-ketoester to yield an enantiopure 2-hydroxy ester, which can be converted to the target aminoindanol (B8576300). mdpi.com

| Starting Material | Key Steps | Product |

| Indene | Epoxidation, Azide opening, Cyclization, Hydrolysis | (±)-cis-1-Amino-2-indanol |

| trans-1-Azido-2-indanol | Enzymatic acylation, Cyclization, Hydrolysis | Enantiomers of cis-1-amino-2-indanol |

| β-Ketoester | Baker's yeast reduction, Hydrolysis, Curtius rearrangement, Hydrolysis | Enantiopure cis-1-amino-2-indanol |

This table outlines various intramolecular amide cyclization pathways.

Selective C(sp³)-H Amination Methodologies

Direct C(sp³)-H amination has emerged as a powerful tool for the synthesis of nitrogen-containing cyclic compounds, offering a more direct route without the need for pre-functionalized substrates. rsc.orgscilit.com

A notable example is the use of trichloroacetamidates in a radical β-amination reaction. nih.gov This method, developed by Nagib in 2017, involves the formation of an imidate radical that undergoes a 1,5-hydrogen atom transfer (HAT) to generate a benzylic radical. This radical is then trapped by iodine, leading to an intramolecular cyclization to form an oxazoline, which is hydrolyzed to yield cis-1-amino-2-indanol with a high diastereomeric ratio. nih.gov

| Substrate | Key Reagents | Product | Diastereomeric Ratio | Yield |

| Compound 41 (a trichloroacetamidate derivative) | PhI(OAc)₂, NaI, light | cis-1-Amino-2-indanol | >20:1 | 81% |

This table details the selective C(sp³)-H amination approach.

Epimerization-Controlled Syntheses

Epimerization at either the C1 or C2 position provides an alternative pathway to the desired cis stereochemistry. mdpi.com

One strategy involves an Sₙ2 reaction at the C1 position. For instance, (1S,2R)-indanediol can be converted to (1S,2R)-1-amino-2-indanol through a two-step sequence involving the introduction of a chlorine at the benzylic position and subsequent substitution with an azide, followed by reduction. mdpi.com

Another approach is epimerization at the C2 position via a Mitsunobu reaction. Racemic trans-1-azido-2-indanol, obtained from indene, can be resolved using lipase-catalyzed acylation. The separated enantiomers can then be subjected to a Mitsunobu reaction to invert the stereocenter at C2, followed by reduction of the azide to yield the corresponding enantiomers of cis-1-amino-2-indanol. mdpi.com

| Strategy | Starting Material | Key Reaction | Product |

| Epimerization at C1 | (1S,2R)-Indanediol | Sₙ2 Azide Substitution | (1S,2R)-1-Amino-2-indanol |

| Epimerization at C2 | trans-1-Azido-2-indanol | Mitsunobu Reaction | Enantiomers of cis-1-amino-2-indanol |

This table summarizes epimerization-controlled synthetic routes.

Construction from Acyclic or Non-Indane Precursors

While most syntheses start from indane derivatives, total synthesis from other building blocks has also been achieved. mdpi.com For example, enantiomerically pure (1S,2R)-1-amino-2-indanol has been synthesized from D-phenylalanine. mdpi.com This multi-step process involves converting D-phenylalanine into an optically pure hydroxylated compound, followed by protection, conversion to an acyl chloride, and subsequent cyclization and transformations to yield the target molecule. mdpi.com

Multi-Step Enantioselective Syntheses (e.g., from Cinnamate (B1238496) Esters)

A notable enantioselective synthesis of cis-1-amino-2-indanol starting from (E)-cinnamate ethyl ester has been reported. This multi-step process leverages a key Sharpless asymmetric dihydroxylation to establish the initial stereocenters.

The synthesis begins with the dihydroxylation of the cinnamate ester, which produces a syn-diol with high yield and excellent enantiomeric excess (ee). The benzylic alcohol of this diol is then selectively substituted with an azide nucleophile under Mitsunobu conditions, proceeding with an inversion of configuration. Subsequent steps would involve cyclization to form the indanol ring, reduction of the azide to an amine, and protection of the amino group with a Boc (tert-butyloxycarbonyl) group to yield the final product.

Table 1: Key Steps in the Enantioselective Synthesis from (E)-Cinnamate Ethyl Ester

| Step | Reaction | Reagents/Conditions | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| 1 | Sharpless Asymmetric Dihydroxylation | (E)-cinnamate ethyl ester | syn-diol | 97% | 99% |

| 2 | Nucleophilic Substitution | HN₃ (Mitsunobu conditions) | Azido-alcohol derivative | - | - |

Data sourced from Ko's group report (2006).

Diels-Alder Strategies Incorporating Indanol Frameworks

The Diels-Alder reaction, a powerful tool for forming six-membered rings, has been employed to construct the indanol skeleton enantioselectively. One strategy involves a Diels-Alder reaction as the key step in a synthesis starting from a chiral pool material derived from D-glucose.

In this approach, a versatile chiral starting material, a xylofuranose (B8766934) derivative, is prepared and transformed over several steps into a diene precursor. A subsequent diastereoselective allylation followed by a palladium-catalyzed β-elimination sets the stage for the key intramolecular Diels-Alder reaction. This cycloaddition reaction constructs the bicyclic indane core with controlled stereochemistry, which can then be further functionalized to the target aminoindanol. The Diels-Alder reaction is a [4+2] cycloaddition that forms two new sigma bonds from two pi bonds, enabling the construction of complex cyclic systems.

Chiral Pool Synthesis (e.g., from D-Phenylalanine)

The use of readily available, enantiomerically pure starting materials, known as the chiral pool, is a common and effective strategy in asymmetric synthesis. D-phenylalanine, in particular, serves as a valuable precursor for the synthesis of (1S,2R)-1-amino-2-indanol.

The synthesis starts with the conversion of D-phenylalanine to an optically pure hydroxylated compound using a mixture of sodium nitrite (B80452) and sulfuric acid. This intermediate is then protected, and the carboxylic acid is converted to an acyl chloride. A subsequent intramolecular Friedel-Crafts reaction closes the five-membered ring to form a chiral 2-N-protected-1-indanone. This ketone is then diastereoselectively reduced to give the corresponding cis-aminoindanol precursor. Final deprotection and functional group manipulation yield the target molecule. This method effectively transfers the inherent chirality of the starting amino acid to the final product.

Asymmetric Synthesis and Resolution Techniques for Enantiopure Aminoindanols

Beyond building the molecule from chiral precursors, direct asymmetric synthesis and resolution are critical techniques for obtaining enantiopure aminoindanols.

Catalytic Asymmetric Synthesis

Catalytic methods offer an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Mn-Salen Epoxidation: A highly effective method for producing enantiopure cis-1-amino-2-indanol involves the asymmetric epoxidation of indene as a key step. This reaction can be catalyzed by a chiral manganese-Salen complex, such as (R,R)-Mn-Salen. The epoxidation of indene using sodium hypochlorite (B82951) as the oxidant in the presence of the Mn-Salen catalyst yields (1R,2S)-indene oxide with high enantiomeric excess.

The resulting chiral epoxide is then opened by a nitrogen nucleophile, such as ammonia (B1221849) or an azide, which attacks the C1 position, leading to a trans-1-amino-2-indanol or trans-1-azido-2-indanol. The synthesis of the cis-isomer requires subsequent inversion of the stereocenter at C2. For instance, the trans-azido alcohol can be converted to the cis-aminoindanol through steps including mesylation, displacement with acetate (B1210297) (inversion), hydrolysis, and finally, reduction of the azide.

Table 2: Enantioselective Epoxidation for Aminoindanol Synthesis

| Step | Reaction | Catalyst | Starting Material | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| 1 | Asymmetric Epoxidation | (R,R)-Mn-Salen | Indene | (1R,2S)-indene oxide | 80-85% |

Data sourced from Sepracor.

Rh-catalyzed C-C activation: Rhodium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex heterocyclic structures. While direct application to the synthesis of (1R,2R)-N-Boc-1-amino-2-indanol is not prominently detailed, the methodology is relevant for constructing the core indane or related frameworks. These reactions typically involve a directing group on the arene to guide the rhodium catalyst to a specific C-H bond, which is then cleaved and functionalized through coupling with partners like alkynes or alkenes. This strategy allows for the regioselective formation of C-C bonds, which could be envisioned as a key step in building the indane skeleton from simpler aromatic precursors.

Biocatalytic and Chemoenzymatic Synthesis

The quest for enantiomerically pure aminoindanols has led to the development of elegant biocatalytic and chemoenzymatic strategies. These methods leverage the inherent stereoselectivity of enzymes and microorganisms to resolve racemic mixtures or to produce chiral precursors with high fidelity.

Lipase-Catalyzed Kinetic Resolutions (e.g., N-Acetylation, Acylation)

Kinetic resolution, a cornerstone of biocatalysis, exploits the differential reaction rates of enantiomers with an enzyme. Lipases are particularly effective for this purpose, catalyzing the enantioselective acylation of the amino or hydroxyl group of aminoindanol precursors.

In one notable strategy, racemic trans-1-azido-2-indanol, a precursor to trans-aminoindanols, undergoes enzymatic acylation. mdpi.com The use of Lipase PS 30 with isopropenyl acetate as the acyl donor in a dimethoxyethane (DME) solvent system facilitates the selective acylation of the (1R,2R)-enantiomer. This leaves the unreacted (1S,2S)-azido alcohol with an enantiomeric excess (ee) greater than 96%. mdpi.com The corresponding (1R,2R)-acylated product is also obtained with an ee exceeding 96%. mdpi.com This separation allows for the subsequent conversion of each enantiomer into the respective optically pure trans-1-amino-2-indanol.

Another approach involves the kinetic resolution of N-protected cis-1-amino-2-indanol derivatives. After protecting the amino group, a chiral nucleophilic catalyst can facilitate the enantioselective acylation of the hydroxyl group, allowing the separation of the diastereomers. mdpi.com

| Enzyme/Catalyst | Substrate | Acyl Donor / Reagent | Product(s) & Enantiomeric Excess (ee) | Yield | Ref |

| Lipase PS 30 | rac-trans-1-azido-2-indanol | Isopropenyl Acetate | Unreacted (1S,2S)-alcohol (>96% ee) & Acylated (1R,2R)-acetate (>96% ee) | 46% (alcohol), 44% (acetate) | mdpi.com |

Fungal and Bacterial Bioconversions in Aminoindanol Production

Microbial bioconversions provide a powerful route to chiral precursors for aminoindanol synthesis, starting from simple aromatic hydrocarbons like indene. While fungi are known for a wide range of biotransformations, bacterial systems, particularly from the genera Pseudomonas and Rhodococcus, have been specifically identified for their ability to oxygenate indene to cis-indandiol with high stereospecificity. mdpi.com

This bioconversion is a critical first step as the resulting chiral diol can be chemically converted to the desired aminoindanol. The process is influenced by the stereospecificity of the bacterial oxygenase enzymes involved. mdpi.com These enzymatic systems can produce indene oxidation products of (2R) stereochemistry, which are the direct precursors to cis-aminoindanol, a key component in the synthesis of the HIV protease inhibitor Indinavir. The yield and optical purity of the produced indandiol depend on factors such as the intrinsic stereospecificity of the oxygenases and potential side reactions like enantioselective dehydrogenation. mdpi.com

Chemical Resolution of Racemic Mixtures of Aminoindanols

Classical chemical resolution remains a robust and widely practiced method for separating enantiomers. These techniques typically involve the formation of diastereomers that can be separated based on their differing physical properties, such as solubility.

Diastereomeric Salt Formation Techniques

The most common method for resolving a racemic amine like cis-1-amino-2-indanol is through the formation of diastereomeric salts with a chiral acid. wikipedia.org This technique relies on the differential solubility of the two resulting diastereomeric salts, allowing for their separation by fractional crystallization. wikipedia.orglibretexts.org

A specific, industrially scalable example is the resolution of racemic cis-1-amino-2-indanol using (S)-2-phenylpropionic acid as the resolving agent in an ethanol (B145695) solvent. researchgate.net In this process, the less soluble diastereomeric salt, composed of (1R,2S)-1-amino-2-indanol and (S)-2-phenylpropionic acid, crystallizes from the solution. This salt is obtained in a 35% yield with a high diastereomeric excess (de) of 99%. researchgate.net After separation, the pure enantiomer can be liberated from the salt by treatment with a base. Other commonly used chiral resolving agents for amines include tartaric acid and mandelic acid. wikipedia.orglibretexts.org

| Racemic Mixture | Resolving Agent | Solvent | Less Soluble Diastereomer | Yield & Purity | Ref |

| rac-cis-1-amino-2-indanol | (S)-2-phenylpropionic acid | Ethanol | (1R,2S)-aminoindanol · (S)-acid salt | 35% yield, 99% de | researchgate.net |

Kinetic Resolution via Enantioselective Acylation

Parallel to enzymatic methods, chemical kinetic resolution can be achieved through enantioselective acylation using a chiral catalyst. This strategy was applied to a derivative of cis-1-amino-2-indanol where the amine was first protected. mdpi.com Kawabata and coworkers demonstrated that after screening various protecting groups, a 4-(dimethylamino)benzamide (B1268822) derivative was optimal. The subsequent acylation of the hydroxyl group, mediated by a chiral aminopyridine catalyst, proceeded enantioselectively, enabling the separation of the enantiomers. mdpi.com

Strategies for N-Boc Functionalization and Protection in Aminoindanol Synthesis

The protection of the amino group is a crucial step in the synthesis and manipulation of amino alcohols like (1R,2R)-1-amino-2-indanol. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its stability under a wide range of conditions and its facile removal under anhydrous acidic conditions. organic-chemistry.org

The standard procedure for the N-Boc protection of (1R,2R)-1-amino-2-indanol involves its reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate, in a suitable solvent like dichloromethane, tetrahydrofuran, or even water. organic-chemistry.org This method is highly efficient and chemoselective, yielding the desired this compound. The use of water as a solvent can be advantageous, preventing side reactions like the formation of oxazolidinones, which can occur with amino alcohols. organic-chemistry.org

Regioselective and Chemoselective N-Boc Introduction

The introduction of the Boc group onto the nitrogen atom of (1R,2R)-1-amino-2-indanol is typically achieved using di-tert-butyl dicarbonate (Boc₂O). wikipedia.org The inherent higher nucleophilicity of the amino group compared to the hydroxyl group generally ensures chemoselective N-acylation over O-acylation.

The reaction is commonly performed in a suitable solvent, such as acetonitrile or aqueous mixtures, often in the presence of a base. wikipedia.org For instance, the protection of amines can be carried out using Boc₂O in the presence of a base like sodium bicarbonate in an aqueous medium or 4-(dimethylamino)pyridine (DMAP) in acetonitrile. wikipedia.org

Several catalytic systems have been developed to enhance the efficiency and selectivity of N-Boc protection. Perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) has been reported as a highly efficient, reusable, and inexpensive catalyst for the chemoselective N-tert-butoxycarbonylation of amines under solvent-free conditions at room temperature. organic-chemistry.org Another approach involves the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst, which allows for simple and efficient chemoselective mono-N-Boc protection of various amines, including α-amino alcohols, without the formation of common side products like isocyanates or ureas. organic-chemistry.org Catalyst-free N-tert-butyloxycarbonylation of amines in water has also been shown to yield N-Boc derivatives chemoselectively, even for chiral amines and amino alcohols, without racemization or the formation of oxazolidinone byproducts. organic-chemistry.org

A study on the reaction of amines with Boc₂O in the presence of a catalytic amount of DMAP showed the formation of N-Boc derivatives. acs.org However, depending on the reaction conditions and the nature of the amine, side products such as ureas can also be formed. acs.org

Control over Mono-Boc Functionalization in Related Amino Alcohols

Achieving mono-N-Boc functionalization is crucial, especially when dealing with molecules containing multiple amine or hydroxyl groups. The primary challenge is to prevent over-reaction, leading to di-Boc derivatives on primary amines or undesired O-Boc protection.

Research has shown that the choice of solvent and catalyst plays a significant role in controlling the extent of Boc protection. For example, the use of protic ionic liquids as catalysts under solvent-free conditions has been demonstrated to be a highly selective method for the N-tert-butyloxycarbonylation of various amines, including amino alcohols and aminophenols. researchgate.net This method effectively prevents the formation of unwanted side products like isocyanates, ureas, or N,N-di-Boc derivatives. researchgate.net

The reaction of alcohols with Boc₂O is generally much slower than that of amines and often requires a catalyst. cdnsciencepub.com While primary alcohols can react with Boc₂O in the presence of a phase transfer catalyst, secondary alcohols react even more slowly, and tertiary alcohols are typically unreactive. cdnsciencepub.com This difference in reactivity further facilitates the selective N-protection of amino alcohols.

In the context of diamines, selective thermal deprotection of a bis-Boc protected diamine in a continuous flow system has been demonstrated to yield the mono-Boc protected amine. nih.gov This indicates that controlled deprotection can also be a viable strategy to access mono-functionalized compounds.

The following table summarizes various conditions for the N-Boc protection of amines, highlighting the reagents, catalysts, and outcomes, which are applicable to the synthesis of this compound.

| Reagent | Catalyst/Base | Solvent | Outcome |

| Di-tert-butyl dicarbonate | Sodium Bicarbonate | Aqueous | N-Boc protected amine wikipedia.org |

| Di-tert-butyl dicarbonate | 4-(Dimethylamino)pyridine (DMAP) | Acetonitrile | N-Boc protected amine wikipedia.org |

| Di-tert-butyl dicarbonate | Perchloric acid on silica gel | Solvent-free | Chemoselective N-Boc protection organic-chemistry.org |

| Di-tert-butyl dicarbonate | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | HFIP | Chemoselective mono-N-Boc protection organic-chemistry.org |

| Di-tert-butyl dicarbonate | None | Water | Chemoselective N-Boc protection organic-chemistry.org |

| Di-tert-butyl dicarbonate | Protic Ionic Liquid | Solvent-free | Highly selective N-Boc protection researchgate.net |

Applications of 1r,2r N Boc 1 Amino 2 Indanol and Its Derivatives in Asymmetric Catalysis

Role as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

The primary application of the (1R,2R)-1-amino-2-indanol framework is in the synthesis of chiral ligands for transition metal-catalyzed reactions. The Boc protecting group on the nitrogen atom of (1R,2R)-N-Boc-1-amino-2-indanol serves as a convenient handle for synthetic manipulations, allowing for the construction of more complex ligand architectures. Upon deprotection, the resulting primary amine, in concert with the adjacent hydroxyl group, can be readily converted into various ligand classes that coordinate with metal centers to create highly effective and selective asymmetric catalysts.

The cis-1-amino-2-indanol structure is a key component in the architecture of widely used "privileged" ligands, particularly the bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) families. chemijournal.com These C2-symmetric ligands are prized for their modular nature and the rigid scaffold provided by the indane motif, which enhances enantioselectivity in a multitude of metal-catalyzed reactions.

The synthesis of these ligands typically involves the cyclization of a 2-amino alcohol with a suitable dinitrile or dicarboxylic acid derivative. researchgate.net For instance, IndaBOX ligands can be prepared from enantiopure (1R,2S)-aminoindanol. nih.gov The process for creating PyBOX ligands often involves the condensation of a chiral β-amino alcohol with 2,6-pyridinedicarbonitrile, frequently catalyzed by a Lewis acid like zinc trifluoromethanesulfonate. researchgate.net The resulting tridentate PyBOX ligands form stable complexes with various metals. researchgate.net

The evolution from BOX to PyBOX ligands introduced a larger binding site capable of complexing even lanthanide cations and increased the rigidity of the ligand scaffold. nih.gov This enhanced structural integrity often translates to higher enantioselectivities in catalytic applications. nih.gov The development of synthetic routes to functionalized IndaBOX ligands, for example through late-stage cross-coupling reactions on a brominated indane core, allows for fine-tuning of the ligand's steric and electronic properties, further expanding their catalytic utility. nih.gov

Chiral ligands derived from amino alcohols are effective in directing the stereochemical outcome of metal-catalyzed oxidation reactions. Vanadium complexes, in particular, have been successfully employed in the asymmetric epoxidation of allylic and homoallylic alcohols. mdpi.commdpi.com While direct applications of this compound in this specific context are not extensively documented in seminal reports, the underlying principle relies on the formation of a chiral complex between the vanadium center and a chiral ligand, which then orchestrates the enantioselective transfer of an oxygen atom to the substrate.

Research in this area has prominently featured chiral hydroxamic acids derived from α-amino acids as ligands for vanadium. mdpi.comnih.gov These ligands have demonstrated high reactivity and moderate to good enantioselectivity in the epoxidation of various allylic alcohols. nih.govrsc.org The success of these systems highlights the potential for other chiral amino alcohol scaffolds, such as that of 1-amino-2-indanol (B1258337), to be adapted for similar transformations. The formation of chiral oxidovanadium(V) complexes with Schiff bases derived from other chiral amino alcohols has been studied, indicating the feasibility of creating such catalysts. koreascience.kr The key to high enantioselectivity is the design of a ligand that creates a well-defined and sterically demanding chiral environment around the vanadium center. mdpi.com

Table 1: Vanadium-Catalyzed Asymmetric Epoxidation of Allylic Alcohols with Amino Acid-Derived Ligands This table presents representative results for the epoxidation of cinnamyl-type allylic alcohols using vanadium catalysts with chiral hydroxamic acid ligands derived from amino acids, demonstrating the principle of using such structures in asymmetric oxidation.

| Allylic Alcohol Substrate | Ligand Type | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|

| Cinnamyl alcohol | Sulfonamide-derived hydroxamic acid | Up to 74% | rsc.org |

| Disubstituted allylic alcohols | α-Amino acid-based hydroxamic acids | High enantioselectivity | mdpi.com |

Derivatives of 1-amino-2-indanol are highly effective ligands in ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones and imines. This reaction is a powerful method for producing chiral secondary alcohols and amines, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The catalysts are typically ruthenium(II) complexes bearing a chiral ligand derived from an amino alcohol.

The active catalyst often contains the ligand coordinated in a bidentate N,O fashion. uni-regensburg.de A well-established mechanism involves a metal-ligand bifunctional catalyst where an NH moiety on the ligand and the Ru-H hydride participate in a concerted hydrogen transfer to the substrate via a six-membered ring transition state. This bifunctional nature is crucial for the high efficiency and enantioselectivity observed in these reactions. uni-regensburg.de Ruthenium complexes with amino carboxylate ligands derived from amino acids have also been shown to catalyze the transfer hydrogenation of ketones to alcohols with moderate enantioselectivity.

Recent advancements have led to the development of highly effective ruthenium-catalyzed ATH of unprotected α-ketoamines, providing a direct route to important chiral 1,2-amino alcohol-containing drug molecules with excellent enantioselectivities (>99% ee) and high yields.

Table 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation This table showcases the effectiveness of ruthenium complexes with chiral ligands in the asymmetric transfer hydrogenation of various substrates.

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Acetophenone | Ru(II) with C2-symmetrical tetradentate amino alcohol ligand | 1-Phenylethanol | Up to 97% | uni-regensburg.de |

| Unprotected α-ketoamines | Ruthenium-catalyzed ATH | Chiral 1,2-amino alcohols (e.g., precursors to Norepinephrine, Epinephrine) | >99% | |

| Various ketones | [(η⁶-arene)Ru(amino carboxylate)Cl] complexes | Chiral secondary alcohols | Up to 68% |

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are versatile ligands in coordination chemistry. chemijournal.com When a chiral amine, such as (1R,2R)-1-amino-2-indanol, is used, the resulting Schiff base is also chiral and can be used to generate asymmetric catalysts. Metal complexes of Schiff bases are known to be effective catalysts in a variety of organic transformations. chemijournal.commdpi.com

Chromium(III) Schiff base complexes have attracted interest due to their catalytic activity in reactions such as oxidations. researchgate.net The Cr(III) ion, stabilized by a tetradentate Schiff base ligand, can form stable octahedral complexes. nih.gov While the direct use of (1R,2R)-1-amino-2-indanol-derived Schiff bases in chromium-catalyzed reactions is an area of ongoing research, the principle is well-established with other chiral backbones. The design of these catalysts involves the coordination of the Schiff base ligand to the metal center, creating a chiral environment that directs the stereochemical course of the reaction. These complexes have found applications in areas such as the electrocatalytic sensing of molecules and have been investigated for their antimicrobial properties. nih.govresearchgate.net

Ligands derived from 1-amino-2-indanol, such as BOX and PyBOX, are highly effective in a wide array of copper-catalyzed asymmetric reactions. These transformations provide access to valuable chiral building blocks. For example, copper(I) complexes with PyBOX ligands have been successfully used in the enantioselective direct addition of terminal alkynes to imines. nih.gov

Another significant application is in the copper-catalyzed enantioselective intramolecular aminooxygenation of alkenes. This method allows for the synthesis of chiral indolines and pyrrolidines, which are common structural motifs in biologically active molecules. In these reactions, a copper(II) catalyst, in conjunction with a chiral ligand like a bis-Ph-BOX derivative, can achieve high yields and good to excellent enantioselectivities (up to 91% ee). The ligand plays a crucial role in controlling the stereochemistry of the C-N bond formation.

Furthermore, copper-catalyzed 1,2-amino-alkoxycarbonylation of unactivated alkenes provides a direct pathway to valuable β-amino acid derivatives. The presence of a chiral ligand is essential for the efficiency and selectivity of the carbon monoxide insertion step.

Table 3: Copper-Catalyzed Asymmetric Aminooxygenation of Alkenes Illustrative examples of the enantioselective synthesis of indolines using a Cu(OTf)₂ catalyst and a chiral bis-Ph-BOX ligand.

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| N-Tosyl-2-allylaniline | Chiral Tosyl-indoline | 97 | 91 |

| N-Mesitylenesulfonyl-2-allylaniline | Chiral Mesityl-indoline | 85 | 88 |

Efficacy as Chiral Organocatalysts

Beyond their role as precursors to metal-coordinating ligands, amino alcohols and their derivatives can function as organocatalysts themselves. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally benign alternative to metal-based catalysis. researchgate.net

Molecules containing both an amine and a hydroxyl group, such as 1-amino-2-indanol, can act as bifunctional catalysts. The amine can activate substrates through the formation of iminium or enamine intermediates, while the hydroxyl group can act as a hydrogen bond donor, further organizing the transition state and enhancing stereoselectivity. researchgate.net While the N-Boc protected form is generally a precursor, the deprotected (1R,2R)-1-amino-2-indanol possesses the necessary functional groups for organocatalytic activity. Amino acids and their derivatives, including complex scaffolds, have been widely documented as effective organocatalysts for various transformations, including aldol (B89426) and Michael reactions. researchgate.netmdpi.com The rigid stereochemistry of the 1,2-aminoindanol backbone makes it an attractive candidate for the development of novel organocatalysts, capable of inducing high levels of asymmetry in carbon-carbon and carbon-heteroatom bond-forming reactions.

Thiourea-Based Organocatalysts for Friedel-Crafts and Other Reactions

Organocatalysts that merge the (1R,2R)-aminoindanol core with a thiourea (B124793) unit are powerful tools in asymmetric synthesis. rsc.org The thiourea moiety functions as a double hydrogen-bond donor, activating electrophiles, while the aminoindanol (B8576300) backbone provides a defined chiral environment. rsc.orgnih.gov This cooperative action has been successfully applied to reactions like the enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes. beilstein-journals.orgrsc.org

In these reactions, the catalyst is believed to coordinate simultaneously to both the indole (B1671886) and the nitroalkene. rsc.org Computational and experimental studies suggest that the hydroxyl group of the aminoindanol scaffold plays a critical role in stabilizing the transition state and dictating the facial selectivity of the indole's attack on the nitroalkene, thereby controlling the stereochemical outcome. rsc.org This bifunctional activation leads to high yields and enantioselectivities for a range of substrates. beilstein-journals.orgrsc.org

| Catalyst/Reaction | Substrates | Yield | Enantiomeric Excess (ee) | Reference |

| Friedel-Crafts Alkylation catalyzed by a (1R,2R)-aminoindanol-derived thiourea | Indole and various aryl/alkyl nitroalkenes | Up to 88% | Up to 89% | beilstein-journals.org |

This table presents illustrative data on the performance of thiourea-based organocatalysts derived from the aminoindanol scaffold.

Squaramide-Fused Organocatalysts

Similar to thioureas, squaramide moieties can be incorporated with the (1R,2R)-aminoindanol framework to create highly effective bifunctional organocatalysts. researchgate.netnih.gov The squaramide group, with its two carbonyl groups and two amino groups, provides a rigid and well-defined platform for hydrogen bonding. nih.govnih.gov These catalysts leverage the hydrogen-bonding capabilities of the squaramide to activate substrates, while the inherent chirality of the aminoindanol backbone directs the stereochemical course of the reaction. beilstein-journals.orgbeilstein-journals.org

These catalysts have proven effective in a variety of asymmetric transformations, including Michael additions and Friedel-Crafts alkylations. researchgate.net The defined geometry of the squaramide unit, combined with the rigid aminoindanol scaffold, creates a precise chiral pocket that enables high levels of enantioselectivity. nih.govbeilstein-journals.org

Oxazaborolidine Catalysts for Enantioselective Reductions

(1R,2R)-aminoindanol is a precursor to highly effective oxazaborolidine catalysts used in the asymmetric reduction of prochiral ketones, a transformation widely known as the Corey-Bakshi-Shibata (CBS) reduction. organic-chemistry.orgwikipedia.orgyoutube.com The catalyst is typically generated in situ from the reaction of the amino alcohol with a borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH₃•THF). mdpi.comorganic-chemistry.org

The mechanism involves the coordination of the Lewis acidic borane to the nitrogen atom of the catalyst, which activates the borane as a hydride donor. wikipedia.orgyoutube.com The catalyst-borane complex then coordinates to the ketone in a sterically controlled manner, positioning the larger substituent away from the catalyst's chiral framework. youtube.comyoutube.com This arrangement directs the hydride transfer to one specific face of the ketone, resulting in the formation of a chiral secondary alcohol with high enantiopurity. wikipedia.orgyoutube.com Catalysts derived from cis-1-amino-2-indanol have been shown to afford excellent levels of enantioselectivity in the reduction of various ketones. ijprs.comnih.gov

| Ketone Substrate | Reducing System | Yield | Enantiomeric Excess (ee) | Reference |

| Acetophenone | (1S,2R)-(-)-cis-1-amino-2-indanol (10 mol%), Tetrabutylammonium borohydride, Methyl iodide in THF | 89% | 91% | ijprs.com |

| 2-Chloroacetophenone | (1S,2R)-(-)-cis-1-amino-2-indanol (10 mol%), Tetrabutylammonium borohydride, Methyl iodide in THF | 91% | 96% | ijprs.com |

| 4-Methoxyacetophenone | (1S,2R)-(-)-cis-1-amino-2-indanol (10 mol%), Tetrabutylammonium borohydride, Methyl iodide in THF | 88% | 94% | ijprs.com |

| 1-Acetonaphthone | (1S,2R)-(-)-cis-1-amino-2-indanol (10 mol%), Tetrabutylammonium borohydride, Methyl iodide in THF | 90% | 95% | ijprs.com |

This table shows the effectiveness of an in situ generated oxazaborolidine catalyst from (1S,2R)-cis-1-amino-2-indanol in the asymmetric reduction of various prochiral ketones.

Bifunctional Organocatalysts Incorporating the Aminoindanol Core

The concept of bifunctionality is central to the success of many organocatalysts derived from the (1R,2R)-aminoindanol scaffold. beilstein-journals.orgnih.gov These catalysts possess two distinct functional groups that work in concert to promote a chemical reaction. researchgate.netbeilstein-journals.org Typically, this involves a Lewis basic site (like an amine) to activate the nucleophile and a hydrogen-bond donor site (such as a hydroxyl, thiourea, or squaramide group) to activate the electrophile. nih.govrsc.org This dual activation strategy mimics the principles of enzymatic catalysis and has been successfully employed in reactions such as Friedel-Crafts alkylations, Michael additions, and aza-Henry reactions. researchgate.netnih.gov The rigid aminoindanol backbone serves to hold these two functional sites in a specific, pre-organized orientation, which is crucial for achieving high levels of stereocontrol. beilstein-journals.org

Function as Chiral Auxiliaries in Diastereoselective Transformations

Beyond its use in catalyst construction, the (1R,2R)-aminoindanol framework serves as a potent chiral auxiliary. researchgate.netmdpi.com In this role, the molecule is temporarily attached to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction. nih.gov After the transformation, the auxiliary can be cleaved and recovered. The conformational rigidity of the indane system is key to its effectiveness, providing a well-defined steric environment to bias the approach of incoming reagents. nih.gov

Diastereoselective Enolate Alkylation and Reduction

cis-1-Amino-2-indanol is a valuable chiral auxiliary for guiding diastereoselective transformations of carbonyl compounds, including enolate alkylations and reductions. researchgate.netmdpi.com For instance, amides derived from aminoindanol can be converted into their corresponding enolates, which then react with electrophiles like alkyl halides. nih.govharvard.edu The bulky, rigid structure of the auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side, thus leading to a single major diastereomer. uwo.cayork.ac.uk This strategy was notably used in the synthesis of the HIV protease inhibitor Indinavir, where an alkylation of an N-hydrocinnamoyl aminoindanol derivative proceeded with a 97:3 diastereomeric ratio. nih.gov

Similarly, the auxiliary can direct the reduction of attached keto groups. Sulfonamides prepared from aminoindanol and attached to α-keto esters have been shown to direct hydride delivery with exceptional selectivity. nih.gov The use of sterically demanding hydride reagents, such as L-selectride, can lead to diastereomeric ratios exceeding 99:1. nih.gov

| Transformation | Substrate/Auxiliary System | Reagent/Conditions | Diastereomeric Ratio (dr) | Yield | Reference |

| Diastereoselective Alkylation | N-hydrocinnamoyl (1S,2R)-aminoindanol acetonide | Methyl iodide | 97:3 | 76% | nih.gov |

| Diastereoselective Reduction of α-keto ester | α-keto ester with (1R,2S)-1-arylsulfonamido-2-indanol auxiliary | L-selectride, Zinc chloride | >99:1 | 96% | nih.gov |

This table highlights the high diastereoselectivity achieved using the aminoindanol scaffold as a chiral auxiliary in alkylation and reduction reactions.

Applications in Asymmetric Aldol Reactions (e.g., Polymer-Supported Catalysts)

The aminoindanol scaffold has been effectively employed as a chiral auxiliary in asymmetric aldol reactions, one of the most fundamental carbon-carbon bond-forming reactions. nih.gov For example, oxazolidinones and sulfonamides derived from (1S,2R)-cis-aminoindanol have been used to control the stereochemistry of aldol additions of titanium enolates. nih.gov These auxiliaries facilitate the creation of both syn- and anti-aldol products with high diastereoselectivity, depending on the specific auxiliary structure and reaction conditions. nih.gov The auxiliary dictates the facial selectivity of the enolate's approach to the aldehyde, leading to the controlled formation of new stereocenters. nih.gov

To enhance the practicality and sustainability of these catalytic systems, there is growing interest in immobilizing organocatalysts onto solid supports, such as polymers. researchgate.netrsc.org Polymer-supported catalysts offer significant advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling, which is particularly beneficial for large-scale industrial processes. researchgate.netmdpi.com While specific examples of polymer-supported (1R,2R)-aminoindanol catalysts for aldol reactions require further exploration, the principles have been well-established with analogous systems like proline. researchgate.netmdpi.com Attaching the aminoindanol catalyst or auxiliary to a polymer backbone, for instance through a suitable linker, could create a robust, recyclable system for asymmetric aldol reactions in various media, including water. rsc.orgmdpi.com

| Auxiliary System | Reactants | Product Configuration | Diastereoselectivity | Reference |

| (1S,2R)-aminoindanol derived oxazolidinone | Titanium enolate of N-propionyl oxazolidinone + Benzaldehyde | syn-aldol | High | nih.gov |

| N-tosyl-(1R,2S)-aminoindanol derived ester | Titanium enolate of propionate (B1217596) ester + Isobutyraldehyde | anti-aldol | High | nih.gov |

This table summarizes the use of aminoindanol-derived auxiliaries in directing stereoselective aldol reactions.

Utility in Conjugate Additions

Derivatives of 1-amino-2-indanol have shown considerable utility as chiral ligands and catalysts in asymmetric conjugate additions, particularly in Michael additions. The inherent chirality of the aminoindanol backbone is transferred to the transition state of the reaction, directing the approach of the nucleophile to the electrophile and thereby controlling the stereochemistry of the newly formed stereocenter.

While direct catalytic use of this compound itself is not extensively documented, closely related derivatives are employed to create potent chiral catalysts. For instance, aminoindanol-derived catalysts have been developed for the enantioselective Michael addition of amino ester imines to α,β-unsaturated esters. In one study, an aminoindanol-derived cyclopropenimine catalyst was shown to be highly reactive and enantioselective in the addition of a glycinate (B8599266) imine to methyl acrylate (B77674). sigmaaldrich.com This type of catalysis relies on the formation of a chiral enolate or enamine, whose facial selectivity is dictated by the steric and electronic properties of the aminoindanol-based ligand. The Boc-protected amine in this compound can be readily converted to other functional groups necessary for catalyst formation, serving as a versatile precursor.

The general strategy involves the formation of a complex between the chiral ligand and a metal salt, or the use of the aminoindanol derivative as an organocatalyst. These catalysts then activate the substrate and create a chiral environment for the conjugate addition to occur with high stereoselectivity.

Table 1: Examples of Aminoindanol-Derived Catalysts in Asymmetric Conjugate Additions

| Catalyst Derivative | Reaction | Substrates | Enantiomeric Excess (ee) | Reference |

| Aminoindanol-derived cyclopropenimine | Michael Addition | Glycinate imine and methyl acrylate | 89% | sigmaaldrich.com |

| (S)-di-tert-butyl aspartate-based primary amine-thiourea | Michael Addition | Acetophenone and β-nitrostyrene | >99% | |

| (1R,2R)-diaminocyclohexane-derived primary amine-thiourea | Michael Addition | Nitromethane and alkyl cinnamyl ketones | 98% | mdpi.com |

Role in Pericyclic Reactions (e.g., Diels-Alder, Azaelectrocyclization)

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters. Chiral auxiliaries derived from aminoindanols have proven to be highly effective in controlling the stereochemical outcome of this pericyclic reaction. Although applications specifically detailing the (1R,2R)-N-Boc derivative are sparse, studies on closely related N-acyl derivatives highlight the potential of this scaffold.

Research has demonstrated that acrylate esters of cis-1-arylsulfonamido-2-indanols, which are structurally analogous to N-Boc-aminoindanols, are efficient chiral auxiliaries in Lewis acid-promoted asymmetric Diels-Alder reactions. nih.gov In these reactions, the chiral auxiliary is temporarily attached to the dienophile (e.g., as an acrylate ester). The rigid conformation of the indanol backbone effectively shields one face of the dienophile, forcing the diene to approach from the less hindered side. This leads to high levels of diastereoselectivity in the resulting cycloadduct.

For example, the reaction of cyclopentadiene (B3395910) with acrylate esters derived from (1R, 2S)-1-amino-2-indanol sulfonamides in the presence of a Lewis acid like diethylaluminum chloride (Et₂AlCl) proceeds with excellent endo-selectivity and high diastereoselectivity. nih.gov The chiral auxiliary can then be cleaved from the product and recovered for reuse. nih.gov While no specific examples for azaelectrocyclization have been noted, the principles of stereocontrol demonstrated in Diels-Alder reactions suggest potential applicability.

Table 2: Asymmetric Diels-Alder Reaction using Aminoindanol-Derived Chiral Auxiliaries

| Dienophile Auxiliary | Diene | Lewis Acid | endo/exo Ratio | Diastereomeric Excess (de) | Yield | Reference |

| (1S,2R)-N-Tosyl-aminoindanol Acrylate | Cyclopentadiene | Et₂AlCl | >99:1 | 90% | 85% | nih.gov |

| (1S,2R)-N-(2,4,6-trimethylbenzenesulfonyl)-aminoindanol Acrylate | Cyclopentadiene | Et₂AlCl | >99:1 | 92% | 88% | nih.gov |

Applications in the Synthesis of Optically Active Fine Chemicals and Pharmaceutical Intermediates

Precursors for HIV Protease Inhibitors (e.g., Indinavir)

One of the most significant applications of aminoindanols is in the synthesis of HIV protease inhibitors. Specifically, the cis-isomer, (1S,2R)-1-amino-2-indanol, is a key chiral building block for the potent and widely used drug Indinavir (Crixivan®). sigmaaldrich.comnih.gov It is important to note that Indinavir incorporates the (1S,2R)-cis-aminoindanol, not the (1R,2R)-trans-isomer that is the focus of this article. nih.govnih.gov

In the synthesis of Indinavir, the amino and hydroxyl groups of (1S,2R)-1-amino-2-indanol are elaborated to form part of the complex structure that binds to the active site of the HIV protease enzyme. The N-Boc derivative, (1S,2R)-N-Boc-1-amino-2-indanol, serves as a crucial intermediate in this process. The Boc group protects the amino functionality, preventing it from undergoing unwanted side reactions while other parts of the molecule are being modified. This protection strategy is a cornerstone of modern organic synthesis, allowing for the selective transformation of multifunctional compounds. After the necessary synthetic steps, the Boc group is readily removed under acidic conditions to reveal the free amine for the final coupling reactions.

While the (1R,2R)-trans-isomer is not used for Indinavir, its availability as a distinct stereoisomer is valuable for the synthesis of other diastereomeric analogues of protease inhibitors for structure-activity relationship (SAR) studies. These studies are essential for the development of new drugs with improved efficacy, bioavailability, and resistance profiles.

Intermediates for Other Biologically Active Compounds

The utility of the aminoindanol scaffold extends beyond Indinavir to the synthesis of other important pharmaceutical agents. Derivatives of aminoindanol serve as versatile chiral auxiliaries and intermediates for a range of biologically active molecules.

Saquinavir: The (1S, 2R)-1-aminoindan-2-ol derived oxazolidinone has been utilized in the synthesis of the core unit of Saquinavir®, another significant HIV protease inhibitor. nih.gov In this synthesis, the chiral auxiliary is used to control the stereochemistry of an aldol reaction, a key bond-forming step in the construction of the hydroxyethylamine dipeptide isostere, which is a central feature of Saquinavir's structure. nih.govnih.gov

(R,R)-Formoterol: Oxazaborolidine catalysts derived from (1R, 2S)-1-amino-2-indanol are employed in the asymmetric synthesis of (R,R)-Formoterol, a long-acting β₂-agonist used for the treatment of asthma and COPD. allfordrugs.com The chiral catalyst is used for the enantioselective reduction of a key bromoketone intermediate, establishing one of the critical stereocenters in the final drug molecule with high enantiomeric excess. allfordrugs.com

The availability of both cis and trans isomers of aminoindanol, along with their N-Boc protected forms, provides chemists with a toolbox of chiral precursors to construct a diverse array of complex, optically active molecules.

Chiral Amino Acids and Related Compounds

Derivatives of 1-amino-2-indanol have also been successfully employed as chiral auxiliaries for the asymmetric synthesis of non-proteinogenic α-amino acids. These unnatural amino acids are of great interest for their potential to create peptides and other pharmaceuticals with novel properties.

One established method involves the use of a cis-1-aminoindan-2-ol derived oxazinone as a chiral template. nih.gov The auxiliary is first acylated, and the resulting enolate is then subjected to electrophilic amination. The steric bulk of the indanol auxiliary directs the approach of the aminating agent to one face of the enolate, leading to the formation of the new C-N bond with high diastereoselectivity. Subsequent hydrolysis of the auxiliary yields the desired α-amino acid in high enantiomeric purity. nih.gov

While the synthesis of aminoindanols can originate from natural amino acids like D-phenylalanine, their application as chiral auxiliaries to generate new, tailor-made amino acids demonstrates their versatility in stereoselective synthesis. mdpi.com The N-Boc derivative, this compound, can be readily converted into the necessary chiral auxiliaries for these transformations.

Mechanistic Investigations and Computational Studies of Aminoindanol Mediated Processes

Elucidation of Reaction Pathways and Transition States

Mechanistic studies have been pivotal in understanding how aminoindanol (B8576300) derivatives direct chemical transformations. A key area of investigation has been the synthesis of the parent cis-1-amino-2-indanol, which often serves as the precursor to the N-Boc protected form. The Ritter-type reaction, a practical route to cis-1-amino-2-indanol, has been a subject of such studies. nih.gov

From a mechanistic standpoint, it is proposed that in the presence of a strong acid like sulfuric acid, an epoxide precursor such as indene (B144670) oxide (2) exists in equilibrium with its opened carbocation form (6). nih.govmdpi.com This intermediate is then trapped by a nitrile, leading to the formation of a nitrilium ion, which upon hydrolysis yields the desired cis-amido alcohol. The cis-stereochemistry is a direct consequence of the reaction mechanism.

Another well-studied reaction is the enantioselective radical-mediated C1-N functionalization. In one example, a copper photocatalyst facilitates the conversion of an N-acyloxy imidate to an oxazoline (B21484), a precursor to cis-aminoindanol. The proposed pathway involves the initial reduction of the N-acyloxy imidate by the excited photocatalyst to generate a nitrogen-centered radical. nih.gov This is followed by a 1,5-hydrogen atom transfer (HAT) to form a more stable benzylic radical. Subsequently, a single electron transfer (SET) with the oxidized photocatalyst regenerates the catalyst and forms a benzylic carbenium ion, which is then trapped to form the oxazoline ring. nih.gov

Table 1: Proposed Intermediates in Aminoindanol Synthesis Pathways

| Pathway | Key Intermediate(s) | Description |

|---|---|---|

| Ritter-type Reaction | Epoxide-derived carbocation (e.g., 6) | Formed by the acid-catalyzed opening of an epoxide ring (e.g., indene oxide). nih.govmdpi.com |

Stereochemical Control Mechanisms and Chiral Induction Models

The efficacy of aminoindanol derivatives in asymmetric catalysis stems from their ability to create a well-defined chiral environment around a reactive center. The rigid indane backbone restricts conformational flexibility, allowing for effective transfer of stereochemical information.

In reactions like the Ritter process starting from chiral diols, the stereochemistry of the final product is directly controlled by the configuration at the C2 center of the starting material. mdpi.com This indicates a high degree of substrate control in the reaction pathway, ensuring retention of chiral information.

When used as a chiral auxiliary or as part of a ligand, such as in BOX (bis(oxazoline)) or PyBOX (pyridine-bis(oxazoline)) ligands, cis-1-amino-2-indanol derivatives dictate the stereochemical outcome of the reaction. mdpi.com For instance, oxazaborolidine catalysts derived from cis-1-amino-2-indanol are noted to be highly efficient in the enantioselective reduction of carbonyl compounds. researchgate.net The mechanism of chiral induction involves the formation of a rigid transition state where the substrate is forced to approach the reagent from a specific face due to steric hindrance imposed by the bulky groups on the indanol framework. The conformational mobility, or lack thereof, of the chiral aminoindanol appendage is a key factor in inducing high enantiomeric excesses. researchgate.net

Influence of Structural Parameters on Catalytic Performance

The catalytic performance of systems employing aminoindanol derivatives is highly sensitive to their structural parameters. The inherent rigidity of the cis-1-amino-2-indanol skeleton is a primary contributor to its success as a chiral building block. mdpi.comresearchgate.net

Modifications to the amino or hydroxyl groups, such as the introduction of the Boc protecting group on the nitrogen of (1R,2R)-N-Boc-1-amino-2-indanol, can significantly influence solubility, stability, and catalytic activity. The nature of the substituent on the nitrogen atom can also affect the durability of catalysts in certain reactions. For example, in gold-catalyzed amino alcohol oxidations, the presence and substitution pattern of the amino group can influence catalyst deactivation, with primary or secondary amines sometimes favoring elimination pathways. mdpi.com The steric hindrance around the nitrogen is a crucial parameter; less sterically hindered amino groups may coordinate more strongly to a catalyst's active site, potentially leading to faster deactivation. mdpi.com

Comparisons between different chiral amino alcohol structures have highlighted the advantages of the aminoindanol framework. Oxazaborolidine catalysts derived from cis-1-amino-2-indanol often exhibit superior efficiency in enantioselective reductions compared to those derived from other chiral 1-amino-2-alcohols. researchgate.net This underscores the beneficial impact of the rigid, bicyclic structure on creating a highly organized and effective chiral environment for catalysis.

Table 2: Impact of Structural Features on Catalytic Processes

| Structural Feature | Influence on Performance | Example |

|---|---|---|

| Rigid Indane Skeleton | Enhances enantioselectivity by limiting conformational freedom. mdpi.comresearchgate.net | High efficiency of BOX and PyBOX ligands in asymmetric catalysis. mdpi.com |

| N-Substituent (e.g., Boc group) | Affects solubility, stability, and interaction with catalytic centers. | The Boc group can modulate the electronic and steric properties of the amine. |

Computational Chemistry and Molecular Modeling for Predictive Design

Computational chemistry and molecular modeling have become indispensable tools for investigating reaction mechanisms and predicting the behavior of chiral catalysts. researchgate.net These methods allow for the detailed analysis of molecular recognition processes at an atomic level, providing insights that are often difficult to obtain through experimental methods alone. researchgate.net

For aminoindanol-mediated processes, computational studies can be used to:

Model Transition States: By calculating the energies of various possible transition states, researchers can determine the most likely reaction pathway and understand the origins of stereoselectivity.

Analyze Non-covalent Interactions: Techniques like Quantum Theory of Atoms in Molecules (QTAIM) can identify and characterize the subtle non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) between the catalyst and substrate that govern chiral recognition.

Predict Catalyst Performance: Molecular modeling can be used to design new ligands or catalysts based on the aminoindanol scaffold. By simulating the catalytic cycle, researchers can predict the potential enantioselectivity and activity of novel structures before undertaking their synthesis, saving significant time and resources. researchgate.net

For example, Density Functional Theory (DFT) calculations are frequently employed to investigate the geometries and energies of reactants, intermediates, and transition states. siftdesk.org Molecular dynamics simulations can provide insights into the conformational preferences of the catalyst-substrate complex, revealing how the rigid structure of the aminoindanol derivative influences the orientation of the substrate in the active site. These computational approaches are crucial for the rational, predictive design of the next generation of highly efficient and selective catalysts based on the this compound framework.

Derivatization and Structural Modifications of 1r,2r N Boc 1 Amino 2 Indanol for Enhanced Utility

Synthesis of Novel Aminoindanol-Derived Scaffolds

The development of novel chiral scaffolds from (1R,2R)-N-Boc-1-amino-2-indanol is a cornerstone of its application in asymmetric synthesis. By converting the amino and hydroxyl groups into different heterocyclic systems, chemists have been able to create a range of auxiliaries and ligands with distinct properties and applications.

Oxazolidinone Formation and Stereocontrol

The formation of an oxazolidinone ring from a 1,2-amino alcohol is a common strategy to create a rigid chiral auxiliary. In the context of aminoindanol (B8576300), this modification locks the relative stereochemistry of the amino and hydroxyl groups, providing a well-defined chiral environment for subsequent chemical transformations. One effective method for the synthesis of the corresponding oxazolidinone from a derivative of cis-aminoindanol involves a Curtius rearrangement of a related hydroxy acid. nih.gov For instance, treatment of a suitable carboxylic acid precursor with diphenylphosphoryl azide (B81097) (DPPA) can initiate the rearrangement to form the isocyanate, which is then trapped intramolecularly by the adjacent hydroxyl group to yield the cyclic carbamate, i.e., the oxazolidinone. nih.gov This process is highly stereospecific, preserving the stereochemical integrity of the starting material.

Another approach to related five-membered heterocyclic systems that highlights the principles of stereocontrol is the intramolecular cyclization of N-substituted amino alcohols. For example, the reaction of enantiomerically pure aziridine-2-methanols with phosgene (B1210022) leads to the formation of N-substituted oxazolidinones in high yields and with excellent stereocontrol. researchgate.net Although not starting directly from this compound, these examples demonstrate the robust nature of intramolecular cyclizations in forming the oxazolidinone ring with high fidelity. The stereochemistry of the final product is dictated by the stereocenters present in the starting amino alcohol derivative.

| Starting Material Type | Reagents | Product Type | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Reference |

| Hydroxy acid derivative of cis-aminoindanol | Diphenylphosphoryl azide (DPPA) | Oxazolidinone | >99% de | nih.gov |

| (S)-Aziridine-2-methanols | Phosgene | (4R)-Oxazolidinones | High | researchgate.net |

Chiral Schiff Base Derivatization

The condensation of the primary amine of (1R,2R)-1-amino-2-indanol with aldehydes, particularly salicylaldehydes, provides access to a class of chiral Schiff base ligands. These ligands are of significant interest due to their ability to coordinate with metal centers, forming chiral catalysts for a variety of asymmetric transformations. The reaction between (1R,2R)-1-amino-2-indanol and substituted salicylaldehydes typically proceeds in ethanol (B145695) at room temperature, leading to the formation of the corresponding imine in good yields.

A systematic study on the formation of these Schiff bases has revealed that the trans disposition of the amino and hydroxyl groups in (1R,2R)-1-amino-2-indanol influences the structure and stability of the resulting products compared to its cis diastereomers. The resulting Schiff bases can exist in equilibrium with cyclized oxazolidine (B1195125) forms, and the position of this equilibrium is influenced by the solvent and the substituents on the salicylaldehyde. The well-defined stereochemistry of the aminoindanol backbone is directly translated into the chiral Schiff base, making them valuable ligands for asymmetric catalysis.

| Aminoindanol Isomer | Aldehyde | Solvent | Product | Reference |

| (1R,2R)-1-amino-2-indanol | Salicylaldehyde | Ethanol | Schiff Base (Imine) | |

| (1R,2S)-1-amino-2-indanol | Salicylaldehyde | Ethanol | Imine and Oxazolidine mixture |

Thiazolidinethione Chiral Auxiliaries

Thiazolidinethiones represent another important class of chiral auxiliaries derived from amino alcohols. These sulfur-containing heterocycles are analogous to the more common oxazolidinones and have been shown to be highly effective in controlling the stereochemistry of various carbon-carbon bond-forming reactions. The synthesis of thiazolidinethiones can be achieved by reacting an amino alcohol with carbon disulfide in a basic medium.

While the direct synthesis from this compound is not extensively documented in readily available literature, a closely related indene-based thiazolidinethione has been prepared from trans-1-amino-2-indanol. This synthesis demonstrates the feasibility of this transformation for the aminoindanol scaffold. The resulting N-acyl thiazolidinethiones are effective chiral auxiliaries in asymmetric aldol (B89426) reactions, providing high yields and diastereoselectivities.

Integration into Cooperative Catalytic Systems

The bifunctional nature of (1R,2R)-1-amino-2-indanol and its derivatives, possessing both a Lewis basic amine and a Brønsted acidic hydroxyl group, makes them ideal candidates for use in cooperative catalytic systems. In such systems, two or more catalytic species work in concert to activate both the nucleophile and the electrophile in a chemical reaction, often leading to enhanced reactivity and stereoselectivity that is not achievable with a single catalyst.

While specific examples detailing the integration of this compound derivatives into cooperative catalytic systems are emerging, the principles of this approach are well-established. For instance, chiral amino alcohol-derived ligands are known to participate in cooperative catalysis where the amino group can act as a Brønsted base or a coordinating site for a metal, while the hydroxyl group can engage in hydrogen bonding or also coordinate to a metal center. This dual activation is a hallmark of many highly effective asymmetric catalytic transformations. The rigid framework of aminoindanol is expected to provide a well-organized transition state in such cooperative systems, leading to high levels of stereocontrol.

Preparation of Polymer-Supported Aminoindanol Catalysts

The immobilization of homogeneous catalysts on insoluble polymer supports is a widely employed strategy to facilitate catalyst recovery and reuse, thereby improving the economic and environmental sustainability of chemical processes. Derivatives of (1R,2R)-1-amino-2-indanol can be anchored to various polymer backbones to create heterogeneous catalysts for asymmetric synthesis.

Commonly used polymer supports include polystyrene, often functionalized with chloromethyl groups to allow for covalent attachment of the chiral ligand. For example, a chiral aminocatalyst can be linked to a polystyrene resin through a suitable spacer, such as a triazole linker. The resulting polymer-supported catalyst can be used in a variety of asymmetric reactions, such as the α-amination of aldehydes, and can be recovered by simple filtration and reused for multiple cycles with minimal loss of activity and enantioselectivity. The synthesis of non-cross-linked polystyrene-supported chiral auxiliaries, such as 2-imidazolidinones, has also been reported, demonstrating excellent diastereocontrol in asymmetric alkylation reactions. researchgate.net These soluble polymer supports allow for reactions to occur in a homogeneous phase, while enabling easy precipitation and recovery of the catalyst after the reaction.

| Polymer Support | Chiral Ligand Type (Analogue) | Linkage Method | Application | Reference |

| Polystyrene | Diarylprolinol | Triazole linker | Asymmetric α-amination | |

| Non-cross-linked Polystyrene | 2-Imidazolidinone | Covalent attachment | Asymmetric alkylation | researchgate.net |

Future Perspectives and Emerging Research Directions

The rigid, chiral scaffold of (1R,2R)-1-amino-2-indanol and its derivatives continues to be a fertile ground for innovation in chemical synthesis and materials science. Future research is poised to build upon the established utility of this structural motif, focusing on developing more sustainable synthetic methods, discovering novel chemical reactions, and expanding its application in complex molecular architectures and advanced materials.

Q & A

Basic Research Questions

Q. How is (1R,2R)-N-Boc-1-amino-2-indanol synthesized and characterized in academic research?

- Methodological Answer : The synthesis typically involves chiral resolution of racemic 1-amino-2-indanol using a Boc (tert-butoxycarbonyl) protecting group. Key steps include:

- Enantiomeric resolution : Separation via diastereomeric salt formation or enzymatic methods to isolate the (1R,2R)-isomer.

- Boc protection : Reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaOH or DMAP) to protect the amine.

- Characterization : Confirmation of stereochemistry via polarimetry, chiral HPLC, and X-ray crystallography. Purity is assessed using / NMR and mass spectrometry (APCI-MS for anion-binding studies) .

Q. What are the primary applications of this compound in asymmetric synthesis?

- Methodological Answer : This compound serves as a chiral auxiliary or ligand in enantioselective catalysis. For example:

- Kinetic resolution : Ruthenium or osmium complexes with this compound achieve >90% ee in the kinetic resolution of secondary alcohols (e.g., indanol) via transfer hydrogenation.

- Anion recognition : Its derivatives form supramolecular complexes with halides/nitrates, analyzed via APCI-MS to study chiral discrimination in hydrogen-bonding networks .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence chiral recognition in supramolecular complexes?

- Methodological Answer : Spectroscopic techniques (IR-UV double resonance, laser-induced fluorescence) reveal two isomeric complexes when binding methyl lactate enantiomers. The dominant structure involves insertion of the lactate OH group into the intramolecular H-bond of the indanol, while secondary structures exhibit chirality-dependent CH···π interactions. Computational modeling (e.g., DFT) is critical to validate these interactions and explain enantioselectivity .

Q. What structural modifications of this compound enhance antiviral activity while minimizing cytotoxicity?

- Methodological Answer : Homochiral carbocyclic nucleosides derived from this scaffold show antiviral potential. Key modifications include:

- Purinyl/azapurinyl substitutions : Improve inhibition of HSV-1 and HBV by mimicking natural nucleosides.

- Cis vs. trans configurations : Cis-1-amino-2-indanol derivatives exhibit cytotoxicity (e.g., in MDBK cells), suggesting a trade-off between activity and safety. Structure-activity relationship (SAR) studies using cytotoxicity assays (MTT) and viral load quantification (qPCR) guide optimization .

Q. How can researchers resolve contradictory data on the biological activity of this compound derivatives?

- Methodological Answer : Discrepancies (e.g., antiviral vs. cytotoxic effects) require:

- Comparative SAR analysis : Systematic variation of substituents (e.g., halogen vs. methoxy groups) to isolate contributing factors.